molecular formula C25H22N4O3S B2574973 3-(4-ethylphenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 852454-58-1

3-(4-ethylphenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2574973
CAS No.: 852454-58-1
M. Wt: 458.54
InChI Key: FHXJUGRDVLWZSW-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thienopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its combination of thieno and pyrido[1,2-a]pyrimidine moieties provides a unique scaffold for drug development and other scientific research .

Properties

IUPAC Name

3-(4-ethylphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-4-17-8-10-19(11-9-17)29-23(31)22-15(2)16(3)33-24(22)28(25(29)32)14-18-13-21(30)27-12-6-5-7-20(27)26-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXJUGRDVLWZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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